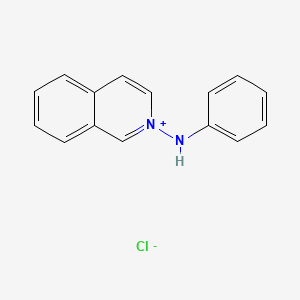

2-Anilinoisoquinolin-2-ium chloride

Description

2-Anilinoisoquinolin-2-ium chloride is a heterocyclic organic compound characterized by an isoquinolinium core substituted with an anilino group (–NH–C₆H₅) at the 2-position and a chloride counterion. Its molecular formula is C₁₅H₁₃N₂Cl, with a molecular weight of 268.73 g/mol (inferred from analogous structures in and ). The compound’s structure combines the aromatic π-system of isoquinoline with the electron-donating anilino group, which influences its electronic properties and reactivity. While direct data on its applications are sparse in the provided evidence, structurally related compounds are often utilized in pharmaceuticals, organic synthesis, or as intermediates in dye chemistry .

Properties

CAS No. |

203586-00-9 |

|---|---|

Molecular Formula |

C15H13ClN2 |

Molecular Weight |

256.73 g/mol |

IUPAC Name |

N-phenylisoquinolin-2-ium-2-amine;chloride |

InChI |

InChI=1S/C15H13N2.ClH/c1-2-8-15(9-3-1)16-17-11-10-13-6-4-5-7-14(13)12-17;/h1-12,16H;1H/q+1;/p-1 |

InChI Key |

GVUPYLYPLNJYEA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoisoquinolin-2-ium chloride typically involves the reaction of isoquinoline derivatives with aniline under specific conditions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aniline derivative in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .

Industrial Production Methods: Industrial production of 2-Anilinoisoquinolin-2-ium chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoisoquinolin-2-ium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic aromatic substitution reactions can occur, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-Anilinoisoquinolin-2-ium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anilinoisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Anilinoisoquinolin-2-ium chloride, differing primarily in substituents, counterions, or core heterocycles:

Table 1: Structural Comparison of Analogous Compounds

| Compound Name | Core Structure | Substituents/Counterion | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Anilinoisoquinolin-2-ium chloride | Isoquinolinium | –NH–C₆H₅; Cl⁻ | C₁₅H₁₃N₂Cl | Not explicitly provided | Electron-rich anilino group |

| 2-(2,4-Dinitrophenyl)isoquinolinium chloride | Isoquinolinium | –C₆H₃(NO₂)₂; Cl⁻ | C₁₅H₁₀N₃O₄Cl | 33107-14-1 | Electron-withdrawing nitro groups |

| 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride | Dihydroisoquinolinone | –CH₂CH(OH)CH₂NH₂; HCl | C₁₂H₁₅ClN₂O₂ | 2060052-57-3 | Hydroxypropyl-amine substituent |

| N-(2-Anilinophenyl)-2-chloroacetamide | Acetamide | –NH–C₆H₅; –CH₂COCl | C₁₄H₁₃ClN₂O | 94937-85-6 | Chloroacetamide side chain |

Key Observations :

- Electronic Effects: The presence of electron-donating (e.g., –NH–C₆H₅) or electron-withdrawing (e.g., –NO₂) groups significantly alters reactivity. For instance, nitro-substituted derivatives (e.g., 2-(2,4-Dinitrophenyl)isoquinolinium chloride) exhibit enhanced electrophilicity compared to the anilino-substituted compound .

- Counterion Influence: Chloride (Cl⁻) versus hydrochloride (HCl) affects solubility and stability. Hydrochloride salts (e.g., 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride) are typically more water-soluble due to ionic dissociation .

Physicochemical Properties

Table 2: Hypothesized Physicochemical Properties (Based on Structural Features)

| Property | 2-Anilinoisoquinolin-2-ium Chloride | 2-(2,4-Dinitrophenyl)isoquinolinium Chloride | 2-(3-Amino-2-hydroxypropyl)-... hydrochloride |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low (due to nitro groups) | High (hydrochloride salt) |

| Melting Point | ~200–250°C (estimated) | >250°C (nitro groups increase rigidity) | ~150–200°C (hydroxypropyl flexibility) |

| Reactivity | Nucleophilic at anilino group | Electrophilic at nitro-substituted ring | Amphoteric (amine and hydroxyl groups) |

Notes:

- The anilino group in 2-Anilinoisoquinolin-2-ium chloride likely facilitates nucleophilic aromatic substitution or coordination chemistry, whereas nitro-substituted analogues are more prone to reduction reactions .

- Hydroxypropyl-amine derivatives (e.g., CAS 2060052-57-3) may exhibit zwitterionic behavior in aqueous solutions, enhancing bioavailability in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.